9-Chloroacridine

Descripción general

Descripción

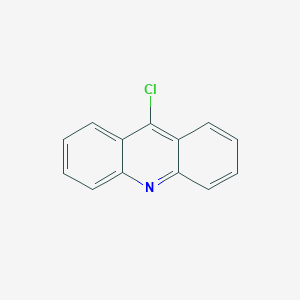

9-Chloroacridine is an organic compound with the molecular formula C₁₃H₈ClN. It is a derivative of acridine, where a chlorine atom is substituted at the ninth position of the acridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloroacridine typically involves the Ullmann condensation reaction. This process starts with the condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl₃) . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

3.1. Redox Reactions

The electrochemical behavior of 9-chloroacridine has been extensively studied. It undergoes redox reactions characterized by:

- Oxidation : The oxidation process begins with the formation of a cation radical monomer, which can further dimerize or oxidize to form new cation radicals. This process is pH-dependent and diffusion-controlled .

- Reduction : Reduction leads to the formation of radical monomers that can stabilize through dimerization. The interaction with double-stranded DNA has been shown to form stable complexes through intercalation, which is significant for drug design .

Table 2: Electrochemical Behavior of this compound

| Reaction Type | Process Description | Observations |

|---|---|---|

| Oxidation | Formation of cation radicals | Dimerization occurs |

| Reduction | Formation of radical monomers | Stabilization via dimerization |

3.2. Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are predominant at the 9-position due to lower electron density compared to other positions on the acridine ring:

- Nucleophilic Attack : Nucleophiles preferentially attack at the nitrogen atom or the carbon at position 9, leading to various derivatives such as amino-acridines .

Table 3: Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Amines | 9-Aminoacridines | Basic conditions |

| Alcohols | Alkoxy derivatives | Reflux in alcohol solvent |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anti-Cancer Activity

9-Chloroacridine and its derivatives have been extensively studied for their anti-cancer properties. Research indicates that acridine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound acts primarily through DNA intercalation, which disrupts the replication and transcription processes in cancer cells. This leads to apoptosis, particularly in leukemia and solid tumor cell lines .

- Case Study : A study demonstrated that 2-methyl-9-chloroacridine derivatives showed potent anti-proliferative activity against A-549 (human lung carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values indicating strong cytotoxicity .

Table 1: Anti-Cancer Efficacy of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Methyl-9-chloroacridine | A-549 | 0.90 | DNA intercalation |

| 9-Anilino acridine derivative | MCF-7 | 0.75 | Apoptosis induction |

| LS-1-10 | Colon cancer | 0.50 | Autophagy inhibition |

1.2 Antimicrobial Properties

In addition to its anti-cancer applications, this compound exhibits antimicrobial activity against various pathogens.

- Study Findings : Research has shown that acridine derivatives can act as effective antibacterial agents. For instance, a derivative was tested for its efficacy against resistant strains of bacteria, demonstrating notable antibacterial properties .

Analytical Chemistry Applications

2.1 Chromogenic Reagent

This compound serves as a chromogenic reagent in analytical chemistry, particularly for the detection of certain compounds.

- Tetracycline Detection : A visible spectrophotometric method using this compound has been developed for the detection of tetracycline hydrochloride in pharmaceutical formulations. This method is noted for its simplicity and sensitivity, allowing for accurate quantification of tetracycline levels in various samples .

Table 2: Analytical Applications of this compound

| Application | Methodology | Target Compound |

|---|---|---|

| Tetracycline Detection | Spectrophotometry | Tetracycline hydrochloride |

| Paracetamol Quantification | Colorimetric Determination | Paracetamol |

| Primary Aromatic Amines Detection | Improved Colorimetric Method | Local Anesthetics |

Photochemical Applications

3.1 Photochemical Reactions

The photochemical properties of this compound have been investigated, revealing its potential use in photodynamic therapy (PDT) for cancer treatment.

Mecanismo De Acción

The mechanism of action of 9-Chloroacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, leading to the inhibition of cell proliferation. Additionally, it can interact with various molecular targets through hydrogen bonding and hydrophobic interactions .

Comparación Con Compuestos Similares

Acridine: The parent compound of 9-Chloroacridine, known for its wide range of biological activities.

9-Aminoacridine: Another derivative of acridine with significant biological applications.

Amsacrine: A well-known anticancer drug that is a derivative of acridine

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

9-Chloroacridine, a derivative of acridine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article synthesizes recent research findings regarding the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

This compound is characterized by the presence of a chlorine atom at the 9-position of the acridine ring system. This modification enhances its interaction with biological targets, primarily DNA, leading to various biological activities.

Research indicates that this compound and its derivatives exhibit significant anticancer activity through several mechanisms:

- DNA Intercalation : Compounds like this compound are known to intercalate into DNA, disrupting replication and transcription processes. This action leads to increased DNA damage and apoptosis in cancer cells .

- Cytotoxicity : Studies have shown that this compound derivatives demonstrate cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer) cells. For instance, a derivative exhibited a value of 187.5 µg/mL against A549 cells .

- Inhibition of Glycolysis : Some studies suggest that these compounds can inhibit aerobic glycolysis in cancer cells, further contributing to their antiproliferative effects .

Case Studies

- Cytotoxicity Against Melanoma : A study evaluated the cytotoxic effects of 9-chloro-1-nitroacridine and its derivatives against melanotic and amelanotic melanoma forms. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through energy metabolism disruption .

- Synthesis and Evaluation : A series of novel acridinyl amino acid derivatives were synthesized based on this compound. These derivatives showed improved antitumor activity compared to traditional chemotherapeutics like amsacrine. The study highlighted that the antiproliferative activity depended on the specific amino acid modifications made to the acridine structure .

Comparative Biological Activity

The following table summarizes key findings on the biological activity of this compound derivatives compared to other known anticancer agents:

| Compound | Cell Line Tested | CTC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 187.5 | DNA intercalation, glycolysis inhibition |

| 9-Chloro-1-nitroacridine | Melanoma | Not specified | Apoptosis induction |

| Amsacrine | Various | ~200 | DNA intercalation |

| Nitracrine | Various | ~150 | DNA intercalation |

Other Biological Activities

In addition to anticancer properties, this compound has been explored for other biological activities:

- Antimicrobial Activity : Recent studies have shown that derivatives of this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Larvicidal Activity : Some synthesized analogs have been tested for their effectiveness against mosquito larvae, indicating potential use in vector control strategies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-chloroacridine, and how do reaction conditions influence yield?

- This compound is synthesized via cyclization of diphenylamine-2-carboxylic acid (phenylanthranilic acid) using phosphoryl chloride (POCl₃). Alternative methods include Ullmann condensation of aniline with o-chlorobenzoic acid followed by POCl₃-mediated cyclization . Reaction temperature (e.g., reflux conditions) and stoichiometric ratios of POCl₃ are critical for optimizing yields, which typically range from 70–85% under controlled conditions.

Q. How is this compound utilized in spectrophotometric drug analysis?

- This compound reacts with nucleophilic groups in drugs like aspirin and pyridoxine hydrochloride via nucleophilic substitution, forming colored complexes detectable at 532–534 nm. Key parameters include:

| Parameter | Aspirin | Pyridoxine |

|---|---|---|

| Linear range (µg/mL) | 0.2–18 | 0.4–24 |

| Molar absorptivity (L·mol⁻¹·cm⁻¹) | 1.1×10⁴ | 7×10³ |

| Recovery rate (%) | 99.87 | 100.00 |

| This method is validated for pharmaceutical formulations with minimal interference from excipients . |

Q. What are the primary applications of this compound in biological research?

- This compound derivatives are studied for DNA intercalation and electrochemical interactions, particularly in cancer research. For example, this compound forms stable adducts with DNA via π-π stacking, which can be quantified using cyclic voltammetry at glassy carbon electrodes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability constants of this compound-drug complexes?

- Stability constants (e.g., 6.38×10⁴ L/mol for aspirin vs. 9.25×10⁴ L/mol for pyridoxine) vary due to solvent polarity, pH, and temperature. To resolve contradictions:

- Validate buffer systems (e.g., acetate buffer pH 4.0 vs. phosphate buffer pH 7.4).

- Use isothermal titration calorimetry (ITC) to corroborate spectrophotometric data .

Q. What strategies mitigate contamination by acridone in this compound samples?

- Acridone (a common byproduct at ~0.3%) arises from hydrolysis of this compound. Mitigation approaches include:

- Purification via column chromatography (silica gel, chloroform:methanol 9:1).

- Storage under anhydrous conditions (e.g., desiccated argon atmosphere) .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Coupling with amines (e.g., aromatic amines, hydroxylamines) via nucleophilic aromatic substitution introduces functional groups. Example:

- React this compound with O-phenylhydroxylamine (catalyzed by Pd) to yield DNA-targeting N-(9’-acridinyl) derivatives .

Q. What experimental design considerations are critical for electrochemical studies of this compound-DNA interactions?

- Key factors include:

- Electrode pretreatment (polishing with alumina slurry for reproducibility).

- Control of scan rate (0.1–1.0 V/s) to distinguish diffusion-controlled vs. adsorption-driven processes.

- Use of differential pulse voltammetry (DPV) for enhanced sensitivity in detecting oxidation peaks .

Q. Methodological Guidance

Q. How to optimize a spectrophotometric assay using this compound for novel compounds?

- Step 1: Screen reaction pH (2.0–7.0) and temperature (25–60°C) to maximize complex formation.

- Step 2: Validate linearity using ≥6 calibration points and assess precision via intraday/interday RSD (<2%).

- Step 3: Perform interference studies with common excipients (e.g., lactose, starch) .

Q. How to formulate research questions on this compound’s mechanism of action using FINER criteria?

- Feasible: "Does this compound exhibit pH-dependent binding to double-stranded DNA?"

- Novel: "How do substituents at the acridine C9 position alter intercalation kinetics?"

- Relevant: Align with therapeutic goals (e.g., antimalarial or anticancer drug design) .

Q. Data Contradiction Analysis

- Case Study: Conflicting reports on this compound’s molar absorptivity in drug assays.

- Resolution: Verify instrument calibration (e.g., wavelength accuracy ±1 nm) and reagent purity (HPLC-grade solvents). Replicate experiments under standardized conditions .

Propiedades

IUPAC Name |

9-chloroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXINCHFOLVVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061622 | |

| Record name | Acridine, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-69-8 | |

| Record name | 9-Chloroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Chloroacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 9-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acridine, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloroacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.